molecular formula C13H12N2O2S B160019 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one CAS No. 129228-60-0

2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one

Cat. No.: B160019
CAS No.: 129228-60-0
M. Wt: 260.31 g/mol
InChI Key: XPQNOBPUGLXDHX-DHZHZOJOSA-N
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Description

2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biology: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(2,1-b)thiazole derivatives: Compounds with similar core structures but different substituents.

    Benzimidazole derivatives: Compounds with a benzimidazole core, which may have similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring, which can exhibit similar chemical reactivity.

Uniqueness

2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one is unique due to the presence of both imidazole and thiazole rings, as well as the methoxyphenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

129228-60-0

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

(6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+

InChI Key

XPQNOBPUGLXDHX-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2

129228-60-0

Synonyms

Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methy lene)-

Origin of Product

United States

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